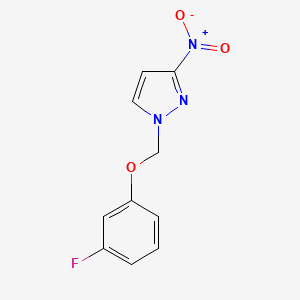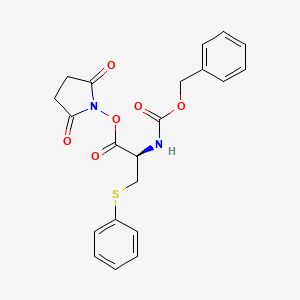
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of dichlorophenyl and nitrophenyl groups attached to a triazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 2-(2,4-Dichlorophenyl)-5-(4-aminophenyl)-1H-1,2,4-triazol-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Agriculture: The compound is explored for its use as a pesticide or herbicide, targeting specific pests or weeds.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one involves the inhibition of specific enzymes and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential biomolecules.
Pathway Disruption: It can disrupt cellular pathways by binding to key proteins and altering their function, leading to cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the nitrophenyl group, which may result in different biological activity.
5-(4-Nitrophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the dichlorophenyl group, affecting its chemical reactivity and applications.
Uniqueness
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhanced activity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H8Cl2N4O3 |
|---|---|
Molekulargewicht |
351.1 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H8Cl2N4O3/c15-9-3-6-12(11(16)7-9)19-14(21)17-13(18-19)8-1-4-10(5-2-8)20(22)23/h1-7H,(H,17,18,21) |
InChI-Schlüssel |
GDYNQDVAXQLYQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)







![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)

